![molecular formula C27H30N6O B2993958 4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 953171-08-9](/img/structure/B2993958.png)

4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

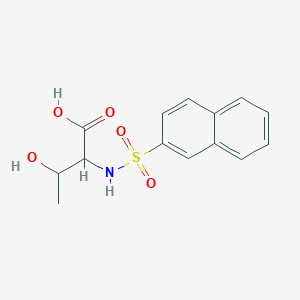

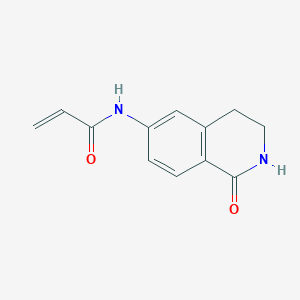

The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclohexanecarboxamide, a phenyl group, a pyridazin ring, a triazole ring, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .科学的研究の応用

Synthesis and Chemical Properties

Chemical synthesis often focuses on creating molecules with specific properties or activities. For example, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a strategy for constructing complex molecules like 4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide through oxidative N-N bond formation (Zheng et al., 2014).

Biological Activities

Compounds with [1,2,4]triazolo and pyridine cores have shown a range of biological activities. Some derivatives exhibit potent antimicrobial properties, offering a basis for the development of new therapeutic agents (Prakash et al., 2011). Additionally, certain triazolopyridine compounds have been investigated for their potential as cancer immunotherapeutic or antifibrotic agents, due to their ability to inhibit specific kinase activities, suggesting similar research applications for the compound (Jin et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through similar mechanisms, potentially leading to changes in cellular function.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, and viral replication, among others.

Pharmacokinetics

Triazole compounds are generally known to be readily capable of binding in the biological system , suggesting that this compound may also have good bioavailability.

Result of Action

Given the pharmacological activities associated with similar compounds , the compound may have potential effects such as inhibition of cell growth (anticancer), reduction of microbial growth (antimicrobial), alleviation of pain and inflammation (analgesic and anti-inflammatory), reduction of oxidative stress (antioxidant), and inhibition of viral replication (antiviral).

将来の方向性

特性

IUPAC Name |

4-butyl-N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O/c1-2-3-5-19-7-9-21(10-8-19)27(34)29-23-13-11-20(12-14-23)24-15-16-25-30-31-26(33(25)32-24)22-6-4-17-28-18-22/h4,6,11-19,21H,2-3,5,7-10H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSIJKSMZWRPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)

![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,2-dimethylpropanamide](/img/structure/B2993897.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)